molecular formula C12H22O4 B1359793 DIETHYL ISOAMYLMALONATE CAS No. 5398-08-3

DIETHYL ISOAMYLMALONATE

Cat. No.: B1359793
CAS No.: 5398-08-3
M. Wt: 230.3 g/mol
InChI Key: MPJCIHOJXMCSIM-UHFFFAOYSA-N
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Description

DIETHYL ISOAMYLMALONATE is an organic compound with the molecular formula C12H22O4. It is also known by several other names, including diethyl (3-methylbutyl)propanedioate and propanedioic acid, 2-(3-methylbutyl)-, diethyl ester . This compound is a diethyl ester of malonic acid, where the malonic acid is substituted with an isopentyl group. It is a colorless liquid with various applications in organic synthesis and industrial processes.

Mechanism of Action

Target of Action

Diethyl Isoamylmalonate, also known as Diethyl 2-isopentylmalonate or Diethyl isopentylmalonate, is primarily used for proteomics research . .

Biochemical Pathways

This compound is used in proteomics research , suggesting it may interact with proteins or influence protein-related pathways.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Its impact on bioavailability is therefore unclear. The compound is a liquid at room temperature and has a boiling point of 248°C , which may influence its pharmacokinetic properties.

Result of Action

As a biochemical used in proteomics research

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. It is known that the compound should be stored at room temperature , suggesting that temperature could be an important environmental factor for its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

DIETHYL ISOAMYLMALONATE can be synthesized through the esterification of malonic acid with isopentyl alcohol in the presence of an acid catalyst. The reaction typically involves heating malonic acid and isopentyl alcohol with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then refluxed, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of diethyl isopentylmalonate may involve continuous esterification processes where malonic acid and isopentyl alcohol are fed into a reactor with an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then separated and purified using distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

DIETHYL ISOAMYLMALONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Malonic acid and isopentyl alcohol.

    Alkylation: Substituted malonates.

    Condensation: β-keto esters.

Scientific Research Applications

DIETHYL ISOAMYLMALONATE has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL ISOAMYLMALONATE is unique due to the presence of the isopentyl group, which imparts different physical and chemical properties compared to other malonates. This substitution can influence the compound’s reactivity and its applications in organic synthesis and industrial processes .

Properties

IUPAC Name

diethyl 2-(3-methylbutyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H22O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJCIHOJXMCSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20202281
Record name Diethyl isopentylmalonate
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Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5398-08-3
Record name Propanedioic acid, 2-(3-methylbutyl)-, 1,3-diethyl ester
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Record name Diethyl isopentylmalonate
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Record name Diethyl isopentylmalonate
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Record name Diethyl isopentylmalonate
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Synthesis routes and methods

Procedure details

Sodium ethoxide was prepared from sodium metal (9.1 g) and freshly distilled absolute ethanol (250 ml). Diethyl malonate (63.5 g) was added to sodium ethoxide in ethanol, and the mixture was stirred at 60°-70° C. for 50 min. Isoamyl bromide (60 g) was added, and the reaction mixture was heated under reflux overnight. After the usual work-up, the resulting crude product was distilled under reduced pressure to give diethyl isoamylmalonate. Yield: 71.7 g (78%).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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